REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][C:7]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:13]=1)([O-])=O.[H][H]>CCOC(C)=O.[Pd]>[NH2:1][C:4]1[C:5]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][C:7]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:13]=1
|
Name
|
|
Quantity
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1.72 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(OCCO2)C1)C(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
NC=1C(=CC2=C(OCCO2)C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.459 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |